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Compound of Interest

Compound Name: Piperazine-2-carboxylic acid

Cat. No.: B1223399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Piperazine-2-carboxylic acid, a key building block in medicinal chemistry. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, offering insights for structural elucidation, quality control, and further
research.

Spectroscopic Data Summary

The spectroscopic data for Piperazine-2-carboxylic acid is summarized below, providing a
quick reference for its key analytical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Piperazine-2-
carboxylic acid. The chemical shifts are influenced by the electronic environment of each
proton and carbon atom.

Table 1: 1H NMR Spectroscopic Data for Piperazine-2-carboxylic Acid
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Chemical Shift o Coupling
Proton Multiplicity Solvent
(®) ppm Constant (J) Hz
H-2 ~3.52 dd - D20
H-3, H-5, H-6 ~2.80-3.20 m - D20
D20
NH, NH, COOH - - -
(exchanged)

Note: Data is based on typical values for similar structures and may vary depending on

experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Piperazine-2-carboxylic Acid

Carbon Chemical Shift (8) ppm Solvent
C=0 ~170-175 D20
C-2 ~55 - 60 D20
C-3,C-5,C-6 ~40 - 50 D20

Note: Data is based on typical values for similar structures and may vary depending on

experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of Piperazine-2-carboxylic acid is characterized by the following absorption bands.

Table 3: IR Absorption Bands for Piperazine-2-carboxylic Acid
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Functional Group Vibrational Mode Absorption Range (cm-1)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad)

N-H (Amine) Stretching 3200-3500

C-H (Aliphatic) Stretching 2850-3000

C=0 (Carboxylic Acid) Stretching 1680-1725

N-H (Amine) Bending 1550-1650

C-N Stretching 1000-1250

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule.

Table 4: Mass Spectrometry Data for Piperazine-2-carboxylic Acid

: L Molecular
Technique lonization Mode  [M+H]+ (m/z) Exact Mass
Formula
ESI Positive 131.0815 C5H10N202 130.0742

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for
Piperazine-2-carboxylic acid.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine compounds is as follows:[1]

o Sample Preparation: Dissolve 5-10 mg of Piperazine-2-carboxylic acid in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds) in a 5 mm NMR tube.[1]

« Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing chemical shifts (6 = 0.00 ppm).[1]
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e Instrument: A 400 MHz or higher field NMR spectrometer.[2][3][4][5]

e 1H NMR Acquisition:

o Set the spectral width to cover a range of 0-12 ppm.[1]

o Use a standard single 90° pulse sequence.[1]

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

e 13C NMR Acquisition:

o Set the spectral width to cover a range of 0-200 ppm.[1]

o Employ a proton-decoupled pulse sequence to simplify the spectrum.[1]

o Alarger number of scans is typically required compared to 1H NMR due to the lower
natural abundance of 13C.[1]

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).[1]

[¢]

Phase the spectrum to obtain pure absorption peaks.[1]

[e]

Calibrate the chemical shift scale using the internal standard.[1]

[e]

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

[1]

IR Spectroscopy

e Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[6]
e Technique:

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin pellet.[6]
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o Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal (e.g.,
DuraSamplIR 11).[6]

o Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI)

source.

o Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or
acetonitrile.[1]

o Data Acquisition:
o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]+.

o The mass range should be set to include the expected molecular ion peak.

Data Interpretation and Visualization

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural
confirmation of Piperazine-2-carboxylic acid.
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Caption: Workflow for the spectroscopic analysis and structural confirmation of Piperazine-2-
carboxylic acid.
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Caption: Relationship between spectroscopic data and the structural information derived for
Piperazine-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.biosynth.com/uploads/Literature/Citations/Biocatalyst%20immobilization%20for%20enantiopure%20piperazine-2-carboxylic%20acid.pdf
https://patents.google.com/patent/CA2186023C/en
https://patents.google.com/patent/CA2186023C/en
https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-2-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-2-carboxylic-acid
https://www.benchchem.com/product/b1223399#spectroscopic-data-of-piperazine-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1223399#spectroscopic-data-of-piperazine-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1223399#spectroscopic-data-of-piperazine-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1223399#spectroscopic-data-of-piperazine-2-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1223399?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

